3-Chlorochalcone

Description

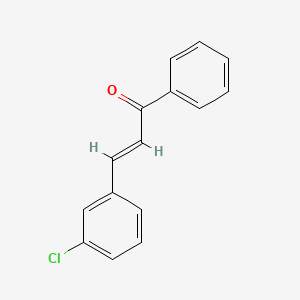

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFMSIZYORSEPA-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501243860 | |

| Record name | (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22966-13-8, 5328-73-4 | |

| Record name | (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005328734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3-Chlorophenyl)-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501243860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHALCONE, 3-CHLORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DR6H3L4F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

3-Chlorochalcone can be synthesized through several methods, with the most common being the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction typically proceeds as follows:

Claisen-Schmidt Condensation:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Chlorochalcone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:

-

Oxidation

Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Aqueous or acidic medium.

Products: Corresponding carboxylic acids or epoxides.

-

Reduction

Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Conditions: Alcoholic or ether solvent.

Products: Corresponding alcohols or alkanes.

-

Substitution

Reagents: Halogenating agents (e.g., N-bromosuccinimide).

Conditions: Organic solvent, room temperature.

Products: Halogenated chalcones.

These reactions are typically carried out under controlled conditions to obtain the desired products with high selectivity and yield.

Scientific Research Applications

Antimicrobial Activity

3-Chlorochalcone exhibits significant antimicrobial properties, making it a candidate for developing new antimicrobial agents. Research indicates that chlorinated chalcones demonstrate enhanced activity against a range of microorganisms.

- Mechanism of Action : The presence of chlorine in the chalcone structure has been shown to increase its antibacterial efficacy. Studies have reported that this compound and its derivatives are effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Case Study : In a comparative study, chlorinated chalcones exhibited a higher inhibition percentage against S. aureus compared to their unchlorinated counterparts. The introduction of hydroxyl groups further enhanced the antimicrobial activity .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Microorganism | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 70 |

| This compound | S. aureus | 85 |

| 4-Chloro-2′-hydroxychalcone | P. aeruginosa | 65 |

Acetylcholinesterase Inhibition

Another significant application of this compound is its role as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease.

- Inhibitory Activity : Tertiary amine derivatives of chlorochalcone have been synthesized and evaluated for their inhibitory effects on AChE. Some derivatives showed potent inhibition with IC50 values as low as 0.17 µmol/L, indicating a strong potential for therapeutic use .

- Structure-Activity Relationship : The positioning of the chlorine atom significantly influences the inhibitory activity against AChE, with variations in the side chain leading to different bioactivities .

Table 2: AChE Inhibition Potency of Chlorochalcone Derivatives

| Compound | IC50 (µmol/L) | Selectivity (AChE/BuChE) |

|---|---|---|

| Tertiary Amine Derivative (4l) | 0.17 ± 0.06 | 667.2 |

| Tertiary Amine Derivative (4k) | 0.25 ± 0.05 | 300 |

Photonic Applications

Research has also explored the nonlinear optical properties of chalcones, including this compound, which may have applications in photonics.

- Nonlinear Optical Properties : Studies indicate that chalcones can exhibit significant third-order nonlinear optical properties, making them suitable for applications in optical devices . The ability to modulate light through these compounds opens avenues for developing advanced materials for telecommunications and laser technologies.

Mechanism of Action

The mechanism of action of 3-Chlorochalcone involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₅H₁₁ClO (inferred from chalcone backbone and substituent position).

- Melting Point : 74–76°C (reported for 3-chlorochalcone VII in synthesis studies) .

Comparative Analysis with Structural Analogs

4-Chlorochalcone

A positional isomer with chlorine at the para position.

Chlorinated Boron Complexes

describes boron-difluoride complexes derived from chlorinated chalcones (e.g., compounds 188 and 189).

Structure-Activity Relationships (SAR)

- Chlorine Position : Meta-substitution (3-Cl) introduces steric and electronic effects distinct from para-substitution (4-Cl). For example, this compound’s meta-Cl may hinder planarization during cyclization, influencing product regioselectivity .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 189) enhance electrophilicity of the α,β-unsaturated system, accelerating nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy in compound 188) stabilize intermediates .

Biological Activity

3-Chlorochalcone is a notable compound within the chalcone family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound (C15H11ClO) features a chlorine atom substituted at the 3-position of the chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This modification is believed to enhance its biological efficacy compared to non-chlorinated chalcones.

| Property | Value |

|---|---|

| Molecular Formula | C15H11ClO |

| Molecular Weight | 252.70 g/mol |

| CAS Number | 5377023 |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effects on bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, revealing that chlorinated chalcones generally show enhanced inhibition compared to their non-chlorinated counterparts.

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Percent Inhibition Degree (PID) |

|---|---|---|

| Escherichia coli | 32 μg/mL | 98.3% |

| Staphylococcus aureus | 16 μg/mL | 95.0% |

| Pseudomonas aeruginosa | >128 μg/mL | 34.7% |

The introduction of chlorine atoms into the chalcone structure has been shown to significantly enhance antimicrobial activity, particularly against Gram-positive bacteria like S. aureus and certain yeast strains like Candida albicans .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells, by inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Activity in MCF-7 Cells

In a controlled study, MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability:

- IC50 Value : Approximately 15 μM

- Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Biotransformation Studies

Biotransformation studies have revealed that when exposed to specific fungal cultures like Isaria fumosorosea and Beauveria bassiana, this compound undergoes modifications that can enhance its bioactivity. For instance, glycosylated derivatives formed during these processes have shown improved solubility and stability, potentially leading to better bioavailability.

Table 2: Biotransformation Products of this compound

| Biotransformation Product | Yield (%) | Biological Activity |

|---|---|---|

| 4-Chloro-2′-hydroxydihydrochalcone | 60.1 | Enhanced antimicrobial activity |

| 4-Chloro-2′-O-β-D-(4″-O-methyl)-glucoside | 12.8 | Increased cytotoxicity in cancer cells |

Q & A

Q. What are the established synthetic pathways for 3-Chlorochalcone, and how can researchers optimize yield and purity in laboratory settings?

To synthesize this compound, the Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and acetophenone derivatives is widely used . Key optimization steps include:

- Catalyst selection : Use base catalysts (e.g., NaOH or KOH) under controlled pH to minimize side reactions.

- Solvent systems : Polar aprotic solvents (e.g., ethanol or DMF) enhance reaction efficiency.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Validate purity via HPLC or NMR .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR spectroscopy : Analyze - and -NMR to confirm substituent positions and chlorine integration .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC-DAD : Quantify purity and monitor degradation products under varying storage conditions .

- X-ray crystallography : Resolve crystal structures to study stereoelectronic effects if single crystals are obtainable .

Q. How should researchers design safety protocols for handling this compound in laboratory environments?

- Exposure control : Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation/skin contact .

- Waste disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines for halogenated organics .

- Emergency procedures : Maintain spill kits with activated carbon and ensure access to SDS documentation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from variations in assay conditions or cell lines. To address this:

- Standardize assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration) .

- Dose-response validation : Perform IC assays across multiple concentrations (e.g., 1–100 µM) to confirm activity thresholds .

- Meta-analysis : Cross-reference data with structural analogs (e.g., 4-Chlorochalcone) to identify substituent-specific trends .

Q. How can researchers ensure reproducibility in this compound-based experiments, particularly in pharmacokinetic studies?

- In vitro-in vivo correlation (IVIVC) : Use physiologically relevant buffers (e.g., simulated gastric fluid) to predict bioavailability .

- Data transparency : Publish raw chromatograms, spectral data, and statistical analyses (e.g., ANOVA results) alongside conclusions .

- Collaborative validation : Share protocols with independent labs to confirm findings, as seen in multi-institutional toxicity studies .

Q. What computational methods are effective for modeling this compound’s interactions with biological targets (e.g., kinases or receptors)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or COX-2 .

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous/lipid bilayers .

- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize bioactivity .

Q. How should researchers design experiments to investigate this compound’s structure-activity relationships (SAR) for anticancer applications?

- Derivatization : Synthesize analogs with substituents at positions 2-, 4-, or 6- on the chalcone backbone to compare activity .

- Mechanistic assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer vs. normal cells .

- Synergy studies : Test combinations with cisplatin or doxorubicin to identify additive/synergistic effects .

Q. What methodologies are recommended for studying this compound’s metabolic stability and pharmacokinetic profiles?

- Microsomal assays : Incubate with liver microsomes (human/rat) to quantify metabolic half-life via LC-MS .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free vs. bound fractions .

- In vivo PK : Administer orally/intravenously in rodent models and collect plasma at timed intervals for bioavailability calculations .

Methodological Guidelines

- Literature rigor : Prioritize primary sources (e.g., ACS journals) over reviews for synthetic protocols and spectral data .

- Data conflicts : Annotate discrepancies in public repositories (e.g., PubChem) to guide future studies .

- Ethical reporting : Adhere to journal guidelines (e.g., Journal of Environmental Sciences) for spectral/data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.